molecular formula C19H18N4O3S B2464028 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide CAS No. 1286705-86-9

2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide

Cat. No.: B2464028
CAS No.: 1286705-86-9
M. Wt: 382.44
InChI Key: ZHTNPNUKCSWEAW-UHFFFAOYSA-N
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Description

2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is a synthetic small molecule based on a pyridazinone core structure, designed for advanced pharmacological and biochemical research. This compound is of significant interest in neuroscientific studies, particularly in the investigation of Parkinson's disease pathways. Its structural framework is related to compounds investigated for their potential to modulate E3 ubiquitin-protein ligase (Parkin) activity . Parkin plays a critical role in mitochondrial quality control and cellular stress response, and its dysfunction is linked to the pathogenesis of several neurodegenerative disorders . Consequently, this chemical serves as a valuable research tool for probing the mechanisms of mitophagy and the clearance of damaged mitochondria. Furthermore, the integration of the pyridazinone pharmacophore suggests potential research applications in oncology. This scaffold is frequently explored in medicinal chemistry for the development of modulators targeting various enzymatic processes and cellular signaling pathways. Researchers can utilize this compound to study its effects on cell viability, its interaction with specific protein targets, and its potential role in inducing apoptosis or other forms of cell death in various disease models. It is supplied exclusively for use in non-clinical, in vitro research applications.

Properties

IUPAC Name

2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12(19(26)21-14-6-3-2-5-13(14)18(20)25)11-23-17(24)9-8-15(22-23)16-7-4-10-27-16/h2-10,12H,11H2,1H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNPNUKCSWEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:

    Formation of the Pyridazinone Ring: The synthesis begins with the preparation of the pyridazinone ring. This can be achieved by reacting a suitable hydrazine derivative with a diketone under acidic conditions to form the pyridazinone core.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyridazinone intermediate.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine derivative under basic conditions.

    Coupling of the Two Fragments: The final step involves coupling the pyridazinone-thiophene fragment with the benzamide core using a peptide coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups in the pyridazinone and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyridazinone positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH4, dry ether, reflux.

    Substitution: Amine or thiol nucleophiles, polar aprotic solvents (e.g., DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or pyridazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.

    Biology: As a probe to study enzyme interactions and protein-ligand binding due to its unique structure.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with biological targets.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The thiophene and pyridazinone moieties may play a crucial role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-3-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)propanamido)benzamide: Similar structure but with a phenyl group instead of a thiophene group.

    2-(2-methyl-3-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The presence of the thiophene group in 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide distinguishes it from similar compounds. Thiophene is known for its electron-rich nature and ability to participate in π-π interactions, which can enhance the compound’s binding affinity to biological targets and potentially improve its pharmacological properties.

Biological Activity

The compound 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide , a derivative of pyridazine and thiophene, exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesizing findings from various studies to present a detailed analysis.

Structural Characteristics

The compound features a complex structure that includes:

  • Pyridazine ring : Known for its pharmacological properties.
  • Thiophene moiety : Enhances biological activity through electron-rich characteristics.
  • Amide bond : Contributes to the stability and solubility of the compound.

This unique combination of functional groups is believed to play a crucial role in its biological efficacy.

Antimicrobial Properties

Research indicates that compounds related to sulfonamides, including this pyridazine derivative, possess notable antimicrobial activity. The sulfonamide class has been extensively studied for its ability to inhibit bacterial growth. The specific compound may exhibit:

  • Broad-spectrum antibacterial activity against various strains.
  • Potential antifungal and antiprotozoal effects, as observed in related compounds .

Anticancer Activity

The compound's structural analogs have demonstrated promising results in anticancer assays. For instance:

  • Cytotoxicity tests on tumor cell lines showed selective inhibition against cancer cells while sparing normal cells, indicating a potential therapeutic window .
  • Specific derivatives have been noted for their ability to inhibit key cancer pathways, such as the C-Met tyrosine kinase pathway, which is crucial in tumor growth and metastasis .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Key findings include:

  • IC50 values indicating effective concentrations required to inhibit cell proliferation. For example, one study reported IC50 values ranging from 28 ng/mL to 290 ng/mL for structurally similar compounds against different tumorigenic cell lines .
CompoundCell Line TestedIC50 (ng/mL)
This compoundMDA-MB-231 (breast)32
Similar DerivativeSK-Hep-1 (liver)30
Another AnalogueNUGC-3 (gastric)28

The proposed mechanism of action for the compound involves:

  • Inhibition of DNA synthesis : Similar compounds have shown to disrupt DNA replication in bacterial cells.
  • Induction of apoptosis : In cancer cells, these compounds may trigger programmed cell death through mitochondrial pathways.

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